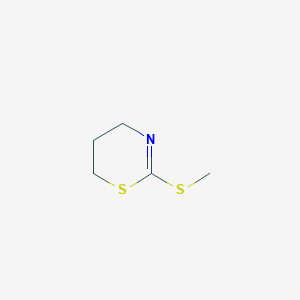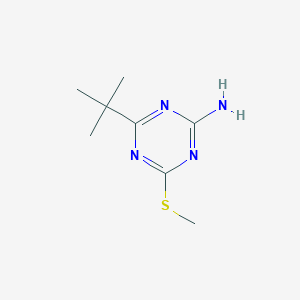![molecular formula C14H9F3O B1304073 2-[4-(Trifluoromethyl)phenyl]benzaldehyde CAS No. 84392-23-4](/img/structure/B1304073.png)
2-[4-(Trifluoromethyl)phenyl]benzaldehyde
Vue d'ensemble
Description
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biologically Active Intermediates : 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is utilized as an intermediate in the synthesis of compounds with potential anticancer properties. A study by Duan et al. (2017) described a method for synthesizing 2-((4-substituted phenyl) amino) benzaldehyde, highlighting its role in the development of anticancer drugs (Duan et al., 2017).
Benzaldehyde Oxidation in Bio-oil Surrogates : Research by Namysl et al. (2020) investigated the oxidation of benzaldehyde, an important aromatic aldehyde and intermediate in the oxidation of aromatic reference fuels. This study contributes to the understanding of bio-oil surrogate formulation and combustion processes (Namysl et al., 2020).
Carbon Dioxide Adsorption : A study by Li et al. (2016) used 4-trifluoromethylbenzaldehyde to create fluorinated microporous polyaminals. These polymers showed increased CO2 adsorption capacities, indicating potential applications in gas storage and separation technologies (Li et al., 2016).
Organic Synthesis : The compound is used in the synthesis of various organic compounds and pharmaceutical drugs. Boga et al. (2014) reported a method for synthesizing labeled benzaldehydes, emphasizing their role in the production of natural products and pharmaceuticals (Boga et al., 2014).
Development of Fluorescent Materials : Neilson et al. (2008) utilized 4-(trifluorovinyloxy)benzaldehyde in the creation of novel fluorescent polymers, indicating its application in materials science (Neilson et al., 2008).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used in the study of neurotransmitter receptors .
Biochemical Pathways
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide .
Result of Action
It’s known that the compound is used as a reagent in various chemical reactions, suggesting it may have significant effects at the molecular level .
Analyse Biochimique
Biochemical Properties
2-[4-(Trifluoromethyl)phenyl]benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, acting as an electrophilic component in these reactions. For instance, it can participate in the formation of Schiff bases with primary amines, which are catalyzed by enzymes such as transaminases. These interactions are essential for the synthesis of various biologically active compounds .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidation to form benzoic acid derivatives, which may have different biological activities. Additionally, prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s interaction with metabolic enzymes can also influence the levels of various metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream. Additionally, it can be taken up by cells via passive diffusion or active transport mechanisms. The compound’s distribution within tissues is influenced by its lipophilicity, which allows it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression. Alternatively, it may localize to the mitochondria to affect cellular respiration and energy production .
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBTGUDEHRZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382228 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-23-4 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84392-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)


